tert-butyl 2-amino-1H-pyrrole-3-carboxylate
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Overview
Description
tert-Butyl 2-amino-1H-pyrrole-3-carboxylate: is an organic compound with the molecular formula C9H16N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for cyclization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-amino-1H-pyrrole-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used as a precursor for the synthesis of bioactive molecules that may exhibit anti-inflammatory, analgesic, or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1H-pyrrole-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate
Uniqueness: tert-Butyl 2-amino-1H-pyrrole-3-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the pyrrole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 2-amino-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-4-5-11-7(6)10/h4-5,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGLFITURQGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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